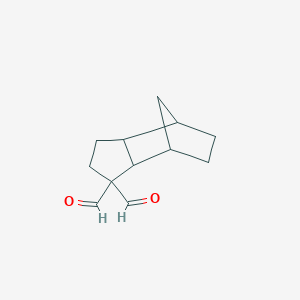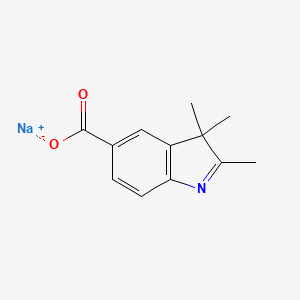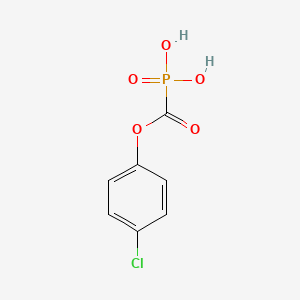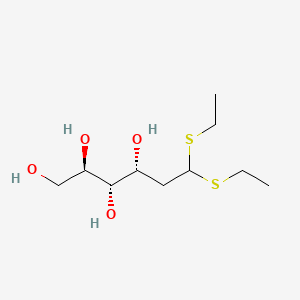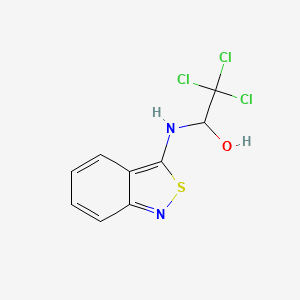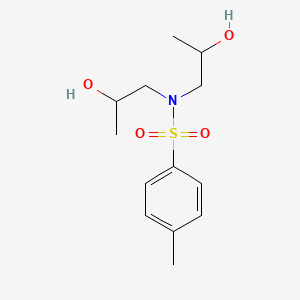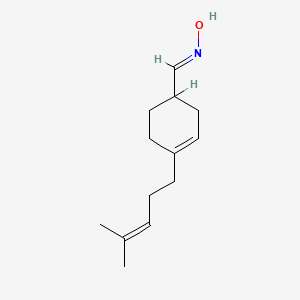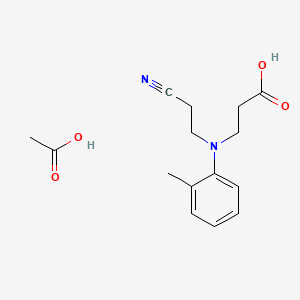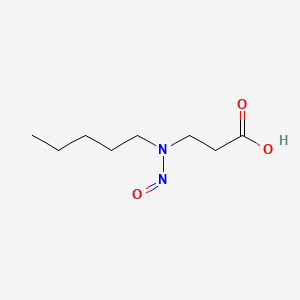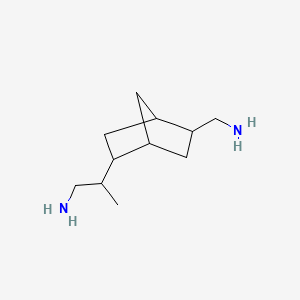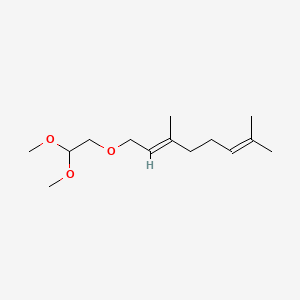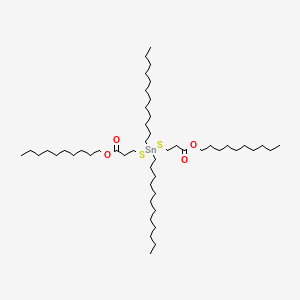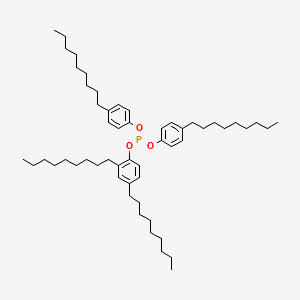
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is a chemical compound with the molecular formula C54H87O3P. It is known for its use as an antioxidant in various industrial applications. The compound is characterized by its phosphite ester structure, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite typically involves the reaction of nonylphenol with phosphorus trichloride. The process can be summarized in the following steps:
Reaction of Nonylphenol with Phosphorus Trichloride: Nonylphenol is reacted with phosphorus trichloride in the presence of a base, such as triethylamine, to form the intermediate phosphorochloridite.
Formation of the Final Product: The intermediate is then reacted with additional nonylphenol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, along with the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid and nonylphenol.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Phosphates and nonylphenol.
Hydrolysis: Phosphoric acid and nonylphenol.
Substitution: Depending on the nucleophile, different substituted phosphites can be formed.
Aplicaciones Científicas De Investigación
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug formulations to enhance stability.
Industry: Widely used in the production of plastics, rubber, and other materials to improve their durability and lifespan.
Mecanismo De Acción
The mechanism of action of 2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite primarily involves its antioxidant properties. The compound can donate electrons to neutralize free radicals, thereby preventing oxidative damage to materials and biological systems. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through redox reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(nonylphenyl) phosphite
- Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite
- Tris(2,4-di-tert-butylphenyl) phosphite
Uniqueness
2,4-Dinonylphenyl bis(4-nonylphenyl) phosphite is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as an antioxidant in various applications. Its long nonyl chains enhance its compatibility with hydrophobic materials, making it a preferred choice in the polymer and plastic industries.
Propiedades
Número CAS |
85030-49-5 |
|---|---|
Fórmula molecular |
C54H87O3P |
Peso molecular |
815.2 g/mol |
Nombre IUPAC |
[2,4-di(nonyl)phenyl] bis(4-nonylphenyl) phosphite |
InChI |
InChI=1S/C54H87O3P/c1-5-9-13-17-21-25-29-33-48-37-42-52(43-38-48)55-58(56-53-44-39-49(40-45-53)34-30-26-22-18-14-10-6-2)57-54-46-41-50(35-31-27-23-19-15-11-7-3)47-51(54)36-32-28-24-20-16-12-8-4/h37-47H,5-36H2,1-4H3 |
Clave InChI |
LDLQMIVOOISNKJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC=C(C=C1)OP(OC2=CC=C(C=C2)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


